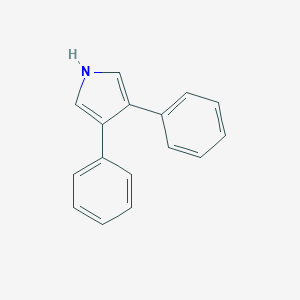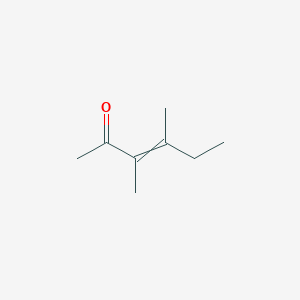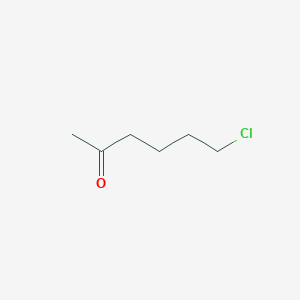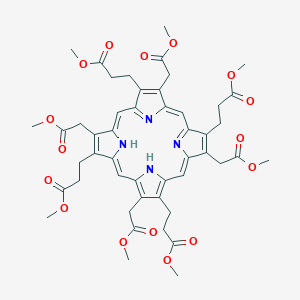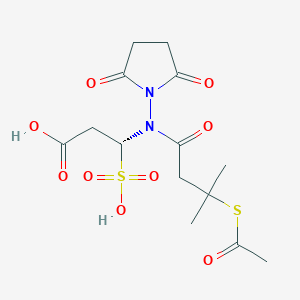![molecular formula C6H23N3O7P2 B157269 triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate CAS No. 933030-60-5](/img/structure/B157269.png)
triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate
Descripción general
Descripción
The compound "triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate" is not directly mentioned in the provided papers. However, the papers discuss various triazole and phosphonate compounds, which are structurally related to the compound of interest. Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. Phosphonates are organophosphorus compounds with a direct carbon-to-phosphorus (C-P) bond. These compounds are of interest due to their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related triazole phosphonates involves various strategies. For instance, the reaction of diethyl phosphite with triethyl orthoformate and a primary amine followed by hydrolysis can be used to prepare aminomethylenebisphosphonates, with 3-amino-1,2,4-triazole being an interesting substrate for this reaction . Another approach involves the metalation of 1-substituted-1H-1,2,4-triazoles, which upon lithiation at C-5, can react with electrophiles to form triazol-5-yl phosphonates . Additionally, the Michaelis-Becker reaction from 1-chloromethyl-1H-1,2,4-triazol and sodium phosphites has been used to obtain triazolylmethyl-phosphonates .
Molecular Structure Analysis
The molecular structures of triazole phosphonates and related compounds have been elucidated using various spectroscopic methods, including IR, ^1H, ^13C, ^31P NMR spectroscopy, and mass spectrometry . Crystal structure analysis has also been employed to reveal the geometry of these molecules, such as the almost planar six-membered ring for the 1,3,5,2λ^5-triazaphosphinine template .
Chemical Reactions Analysis
Triazole phosphonates can participate in various chemical reactions. For example, they have been used in the Wittig-Horner reaction to yield olefinically substituted triazoles . The reactivity of these compounds is influenced by their acid-base properties, which can be tailored by the substituents on the triazole ring and the phosphonate moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole phosphonates are influenced by their molecular structure. For instance, the presence of large alkyl chains can impart surfactant properties to these compounds, as seen in trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, which exhibits critical micelle concentration in aqueous solutions and phase behavior in ternary mixtures with water and n-dodecane . The antiproliferative effects of aminomethylenebisphosphonic acids against macrophages have been determined, showing activity similar to known bisphosphonates .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Recent advances in triazolium ionic liquids (TILs) highlight their potential across asymmetric synthesis, solvents, and electrolytes in electrochemical storage devices. These compounds are instrumental in facilitating sugar hydrolysis, dye-sensitized solar cells (DSSCs), and biological activities, showcasing the broad spectrum of developments within organic chemistry (Mishra, Mishra, & Chaubey, 2019).
Biologically Active Derivatives and Medicinal Chemistry
The exploration of pentacyclic triterpenes and their semisynthetic derivatives, including those bearing heterocyclic moieties, demonstrates significant anticancer, antidiabetic, anti-inflammatory, antimicrobial, and hepatoprotective effects. These findings underscore the therapeutic potential of chemical derivatization to improve bioavailability and offer promising avenues for clinical trials (Nistor et al., 2022).
Environmental Relevance and Biodegradability
The increasing consumption of phosphonates and their environmental implications have drawn attention to their biodegradability and removal in wastewater treatment plants. Despite their stability against biological degradation, these compounds can be efficiently removed, suggesting a manageable impact on eutrophication and heavy metal mobilization in aquatic environments (Rott, Steinmetz, & Metzger, 2018).
Antimicrobial and Anti-inflammatory Applications
The synthesis and structural modification of triazole and thiadiazole systems have revealed a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. These systems offer a fertile ground for the development of new therapeutic agents with potential analgesic and anti-inflammatory properties, highlighting the synergy between organic synthesis and medicinal chemistry (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).
Propiedades
IUPAC Name |
triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHWKNAWRGFXCI-LESCHLGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H23N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-C-HDMAPP (ammonium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



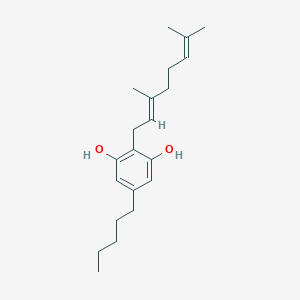
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
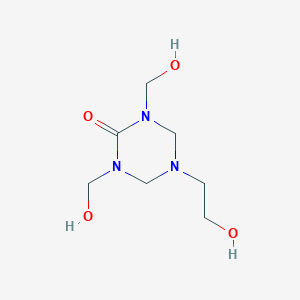
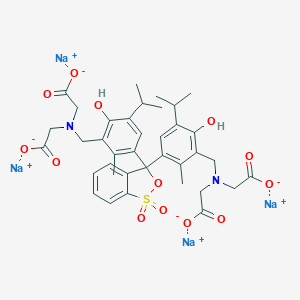
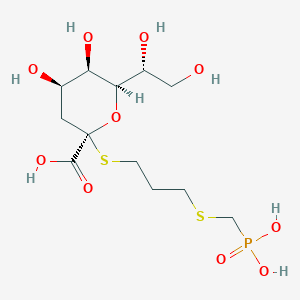
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)



